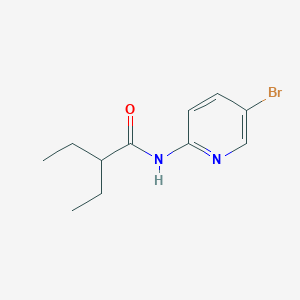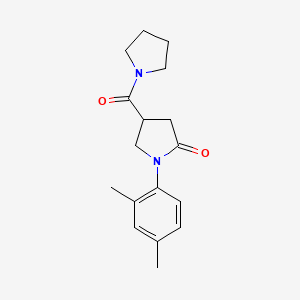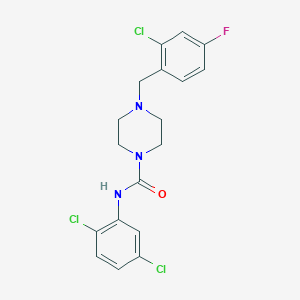![molecular formula C18H14N2O3 B4842835 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4842835.png)
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione
Descripción general
Descripción
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione, also known as Indoximod, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in cancer immunotherapy.
Mecanismo De Acción
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione works by inhibiting the IDO pathway, which is involved in the breakdown of tryptophan. Tryptophan is an essential amino acid that is required for T cell proliferation and function. By inhibiting the IDO pathway, 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione increases the availability of tryptophan, which in turn enhances T cell function and promotes an immune response against tumors.
Biochemical and Physiological Effects:
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of interferon-gamma, which plays a key role in the immune response against cancer. It has also been shown to increase the number and function of T cells, which are important for the immune response against tumors. In addition, 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione has been shown to reduce the production of immunosuppressive molecules, such as TGF-beta and IL-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical and clinical studies, which provides a wealth of information on its mechanism of action and potential applications. However, there are also limitations to using 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione in lab experiments. For example, it may not be effective in all types of cancer, and its efficacy may depend on the specific tumor microenvironment.
Direcciones Futuras
There are several future directions for the study of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione. One potential direction is the development of combination therapies that incorporate 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione with other immunotherapies or chemotherapy agents. Another direction is the development of biomarkers that can predict which patients are most likely to benefit from 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione treatment. Finally, there is a need for further research to better understand the mechanisms underlying the effects of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione, which could lead to the development of more effective cancer immunotherapies.
Aplicaciones Científicas De Investigación
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione has been extensively studied in preclinical and clinical studies for its potential use in cancer immunotherapy. It has been shown to enhance the immune response against tumors by inhibiting the indoleamine 2,3-dioxygenase (IDO) pathway, which is known to suppress the immune system. 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione has also been shown to increase the production of interferon-gamma, a cytokine that plays a key role in the immune response against cancer.
Propiedades
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-16(19-10-9-12-5-1-3-7-14(12)19)11-20-15-8-4-2-6-13(15)17(22)18(20)23/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMZLGWZIBSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4C(=O)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(1,1-dimethylpropyl)-2-(1,5-dimethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4842757.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4842761.png)
![N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-methylbenzamide](/img/structure/B4842763.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4842764.png)
![3-[3-(4-morpholinyl)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4842774.png)
![2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4842782.png)
![3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4842787.png)
![4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4842789.png)

![5-{[2-(4-morpholinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4842799.png)
![N-{4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}benzenesulfonamide](/img/structure/B4842827.png)
![4-bromobenzyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4842829.png)

